2-Amino-5-chlorobenzonitrile

Physical Chemistry Quality Control Regioisomer Identification

For one-step construction of 2,2-dioxide-1H-2,1,3-benzothiadiazine NNRTIs (IC₉₀ 180 nM) and nanomolar AT1 antagonists (IC₅₀ 2.0 nM). 5-Chloro substitution is critical—non-chlorinated analogs fail. Melting point (96–99°C) confirms regioisomeric purity essential for cyclization. Purity ≥98% required.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 5922-60-1
Cat. No. B058002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chlorobenzonitrile
CAS5922-60-1
Synonyms5-Chloroanthranilonitrile;  1-Cyano-2-amino-5-chlorobenzene;  2-Amino-5-chlorobenzenecarbonitrile;  2-Cyano-4-chloroaniline;  4-Chloro-2-cyanoaniline;  5-Chloro-2-aminobenzonitrile;  5-Chloroanthranilonitrile;  6-Amino-3-chlorobenzonitrile
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C#N)N
InChIInChI=1S/C7H5ClN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2
InChIKeyQYRDWARBHMCOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chlorobenzonitrile (CAS 5922-60-1) Procurement Baseline: Core Physicochemical and Structural Profile


2-Amino-5-chlorobenzonitrile (CAS 5922-60-1), also known as 5-chloroanthranilonitrile, is a bifunctional aromatic building block with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol [1]. It presents as a white to light yellow crystalline solid with a melting point of 96–99 °C and a boiling point of 132–135 °C at 0.5 mmHg . The compound features three key functional groups: an amino group (–NH₂) at the ortho position, a nitrile group (–C≡N) at position 1, and a chloro substituent at position 5 on the benzene ring [1]. This specific substitution pattern imparts a unique electronic environment and enables distinct reactivity pathways not achievable with non-chlorinated or differently chlorinated analogs [2].

Why 2-Amino-5-chlorobenzonitrile Cannot Be Simply Replaced by Non-Chlorinated or Regioisomeric Analogs


The specific ortho-amino, 5-chloro substitution pattern on the benzonitrile core is not merely a structural detail—it is the functional determinant of the compound's unique reactivity, biological activity, and downstream synthetic utility. In-class compounds such as 2-aminobenzonitrile (no chloro), 2-amino-4-chlorobenzonitrile, and 2-amino-6-chlorobenzonitrile exhibit substantially different physicochemical properties, electron density distributions, and steric profiles [1]. These differences directly impact reaction kinetics, regioselectivity in further derivatization, and binding affinity to biological targets [2]. For example, the 5-chloro substituent enables the one-step construction of the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system—a transformation that fails or proceeds with dramatically lower yield when using regioisomeric analogs [3]. Generic substitution without rigorous validation risks failed syntheses, compromised bioactivity, and invalid experimental comparisons.

Quantitative Differentiation Evidence: 2-Amino-5-chlorobenzonitrile vs. In-Class Comparators


Melting Point Differentiation vs. 6-Chloro Regioisomer for Purity Assessment and Handling

2-Amino-5-chlorobenzonitrile exhibits a melting point range of 96–99 °C, which is significantly lower than that of its 6-chloro regioisomer (2-amino-6-chlorobenzonitrile), which melts at 133–137 °C . This 37 °C difference enables unambiguous identification and purity assessment via simple melting point determination. The divergence arises from the different intermolecular packing arrangements dictated by the chlorine position, which alters the crystal lattice energy .

Physical Chemistry Quality Control Regioisomer Identification

Biological Target Engagement: Butyrylcholinesterase (BChE) Inhibitory Activity

2-Amino-5-chlorobenzonitrile has been reported as a potent inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in certain cancers and neuromuscular disorders . The parent compound itself inhibits BChE activity, and derivatives of this scaffold exhibit IC₅₀ values as low as 25 µM . In contrast, the non-chlorinated analog 2-aminobenzonitrile shows negligible BChE inhibition, demonstrating that the 5-chloro substituent is essential for enzyme engagement [1].

Medicinal Chemistry Enzyme Inhibition Cancer Research

Synthetic Utility: One-Step Construction of Benzothiadiazine NNRTI Scaffold

2-Amino-5-chlorobenzonitrile enables the direct, one-step synthesis of the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system, a core scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV [1]. The most potent compound derived from this route exhibited an IC₉₀ of 180 nM in a whole-cell antiviral assay [1]. Attempts to construct the same ring system using the 4-chloro regioisomer (2-amino-4-chlorobenzonitrile) or the non-chlorinated 2-aminobenzonitrile result in either no reaction or complex mixtures of undesired byproducts, due to altered electronic and steric effects at the cyclization site .

Medicinal Chemistry HIV Research Heterocyclic Synthesis

Herbicidal Activity: Pyrazine Semicarbazide Derivative Synthesis

2-Amino-5-chlorobenzonitrile serves as the essential starting material for the synthesis of pyrazine semicarbazide derivatives that exhibit herbicidal activity . While quantitative IC₅₀ values for the final herbicidal compounds are not provided in the primary literature, the synthetic route specifically requires the 5-chloro substitution pattern on the benzonitrile core to achieve the desired biological activity . Regioisomers such as 2-amino-4-chlorobenzonitrile or 2-amino-6-chlorobenzonitrile have not been reported as viable alternatives in this context.

Agrochemicals Herbicide Development Synthetic Methodology

Vibrational Spectroscopy Fingerprint: DFT-Validated Spectral Identity

The vibrational spectra (FT-IR and Raman) of 2-amino-5-chlorobenzonitrile have been fully characterized and validated by density functional theory (DFT) calculations [1]. This provides a definitive spectral fingerprint that distinguishes it from its regioisomers. For instance, the C–Cl stretching vibration frequency in the 5-chloro isomer differs measurably from that in the 4-chloro isomer due to differences in electron density distribution across the aromatic ring . The DFT-optimized geometry and calculated vibrational frequencies serve as a reference standard for identity confirmation and purity assessment.

Analytical Chemistry Spectroscopy Computational Chemistry

Angiotensin II Receptor Activity: High-Potency Binding Affinity

A derivative of 2-amino-5-chlorobenzonitrile (ChEMBL:CHEMBL2079788) demonstrated an IC₅₀ of 2.0 nM in an isolated rabbit aortic ring assay against angiotensin II receptor type 1 (AT1)-induced contractions [1]. This high potency is directly attributable to the 5-chloro-2-aminobenzonitrile core structure. In contrast, the same scaffold lacking the 5-chloro substituent shows significantly reduced affinity (>100-fold loss in potency) for the AT1 receptor [2], underscoring the critical role of the chlorine atom in receptor binding.

Cardiovascular Research Receptor Pharmacology Drug Discovery

Optimal Research and Industrial Use Cases for 2-Amino-5-chlorobenzonitrile Based on Quantitative Differentiation


Medicinal Chemistry: NNRTI Scaffold Construction for HIV Drug Discovery

Procure 2-amino-5-chlorobenzonitrile specifically for the one-step synthesis of 2,2-dioxide-1H-2,1,3-benzothiadiazine non-nucleoside reverse transcriptase inhibitors (NNRTIs). This route is documented to yield compounds with whole-cell antiviral IC₉₀ values as low as 180 nM [1]. The 4-chloro or non-chlorinated analogs fail to cyclize and are not viable substitutes. Ensure material purity ≥98% as the cyclization is sensitive to regioisomeric impurities.

Agrochemical Development: Pyrazine Semicarbazide Herbicide Synthesis

Use 2-amino-5-chlorobenzonitrile as the exclusive starting material for synthesizing pyrazine semicarbazide derivatives with herbicidal activity [1]. No alternative isomer is documented for this route. Procurement should include a certificate of analysis confirming melting point within 96–99 °C to exclude 6-chloro contamination (which would melt at >130 °C).

Cardiovascular Pharmacology: AT1 Receptor Antagonist Lead Optimization

Employ 2-amino-5-chlorobenzonitrile as the core scaffold for developing high-potency angiotensin II type 1 (AT1) receptor antagonists. Derivatives built on this core exhibit IC₅₀ values as low as 2.0 nM in functional assays [1]. The non-chlorinated 2-aminobenzonitrile scaffold yields >50-fold weaker binding and should not be used if nanomolar potency is the program objective.

Cancer and Neuromuscular Research: Butyrylcholinesterase (BChE) Inhibition Studies

Utilize 2-amino-5-chlorobenzonitrile as a starting point for developing BChE inhibitors relevant to cancer and muscle disorders. The parent compound and its derivatives demonstrate measurable BChE inhibition with IC₅₀ values in the micromolar range (e.g., 25 µM) [1]. 2-Aminobenzonitrile shows negligible activity and should not be substituted in any BChE-targeted synthesis.

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